molecular formula C23H29N5O2 B2473159 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide CAS No. 921910-94-3

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide

Cat. No. B2473159
CAS RN: 921910-94-3
M. Wt: 407.518
InChI Key: JPQDMXMACDRBOB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals due to its ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzyl group attached to the pyrazolo[3,4-d]pyrimidin-1-yl group could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazolo[3,4-d]pyrimidin-1-yl group and the benzyl group. These groups could potentially undergo various chemical reactions, including electrophilic substitution .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives exhibit antibacterial and antimycobacterial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds could potentially serve as novel antimicrobial agents .

Antiviral Potential

Certain imidazole-based molecules have demonstrated antiviral activity. Although specific studies on the compound are limited, related imidazole derivatives have shown promise against viruses. Further exploration could reveal its potential as an antiviral agent .

Anti-Inflammatory Effects

Imidazole compounds have been investigated for their anti-inflammatory properties. While direct data on our compound is scarce, its structural similarity to other imidazole derivatives suggests potential anti-inflammatory activity. Researchers could explore this aspect further .

Antitumor Properties

Imidazole-containing molecules have been studied as potential antitumor agents. Although no direct evidence exists for our compound, its imidazole core warrants investigation in cancer research .

Antidiabetic Activity

Some imidazole derivatives exhibit antidiabetic effects. While not specifically studied for our compound, its structural features make it an interesting candidate for further investigation in diabetes-related research .

Other Activities

Imidazole derivatives have also been associated with antioxidant, anti-allergic, antipyretic, and antifungal activities. Although these specific effects haven’t been confirmed for our compound, they highlight the versatility of imidazole-based molecules .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c29-21(12-11-18-7-3-1-4-8-18)24-13-14-28-22-20(15-26-28)23(30)27(17-25-22)16-19-9-5-2-6-10-19/h2,5-6,9-10,15,17-18H,1,3-4,7-8,11-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQDMXMACDRBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide

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